3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core. Its structure includes a 4-fluorobenzylthio group at position 3 and a para-tolyl (p-tolyl) substituent at position 5. The triazolo[4,3-b]pyridazine scaffold is notable for its versatility in medicinal chemistry, particularly in targeting enzymes like phosphodiesterase 4 (PDE4) and bromodomain-containing proteins (BET family) .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4S/c1-13-2-6-15(7-3-13)17-10-11-18-21-22-19(24(18)23-17)25-12-14-4-8-16(20)9-5-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLMCMHDXQWFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The 4-fluorobenzylthio and p-tolyl groups are introduced through nucleophilic substitution reactions, where the appropriate benzyl halides or tolyl halides react with the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole or pyridazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfur atom, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl halides, tolyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or pyridazine derivatives.
Substitution: Various substituted triazolopyridazines.
Scientific Research Applications
Overview
3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in pharmaceutical research due to its potential applications in various therapeutic areas. This article explores the scientific research applications of this compound, highlighting its biological activities, mechanisms of action, and potential therapeutic uses.
Biological Activities
The compound has shown promising biological activities, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in breast cancer and lung cancer cells .
- Antimicrobial Properties : The triazole ring is known for its antifungal properties. Compounds containing triazoles have been investigated for their efficacy against fungal infections, particularly those caused by Candida species. The sulfur-containing moiety in this compound may enhance its antimicrobial activity by disrupting cellular processes in pathogens .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. This property positions the compound as a potential candidate for developing anti-inflammatory medications .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Breast Cancer Research : A study explored the effects of a related triazole compound on MCF-7 breast cancer cells. Results indicated significant cytotoxicity and apoptosis induction at micromolar concentrations. The study concluded that modifications to the triazole structure could enhance anticancer activity .
- Fungal Infections : In vitro studies have shown that triazole derivatives exhibit potent antifungal activity against Candida albicans. The presence of sulfur in the structure was noted to increase membrane permeability in fungal cells, leading to enhanced efficacy compared to standard antifungal agents .
- Inflammation Models : Animal models treated with triazole compounds demonstrated reduced edema and inflammatory markers following induced inflammation. This suggests potential therapeutic benefits for conditions such as arthritis or other inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazole and pyridazine rings play a crucial role in binding to the active sites of enzymes or receptors, while the substituents modulate the compound’s affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold has been extensively modified to optimize pharmacological properties. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
Key Differences in Pharmacological Profiles
- PDE4 Inhibition: The target compound and analog 18 share a triazolo[4,3-b]pyridazine core but differ in substituents.
- GABAA Modulation : Unlike CL 218872 and TPA023 (which target GABA receptors), the target compound’s p-tolyl and fluorobenzylthio groups suggest a preference for PDE4 or kinase inhibition, as seen in related triazolopyridazines .
- BRD4 Inhibition: Derivatives like compound 5 (from ) with ethylpropanoate or benzyl groups at position 3 show BRD4 BD1 inhibition (IC50 = 50–100 nM). The target compound’s bulkier 4-fluorobenzylthio group may sterically hinder binding to the BRD4 acetyl-lysine pocket .
Biological Activity
3-((4-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound exhibits diverse biological activities owing to its unique molecular structure, which includes a triazole ring fused to a pyridazine ring, along with specific substituents that enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The triazole and pyridazine rings facilitate binding to active sites, while the 4-fluorobenzylthio and p-tolyl substituents modulate the compound’s affinity and specificity towards these targets. This interaction can lead to either inhibition or activation of biological pathways, resulting in various therapeutic effects.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Antitumor Activity
A study evaluated the antitumor potential of compounds similar to this compound. The compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds derived from similar structures showed IC50 values ranging from 1.06 μM to 2.73 μM against A549 and MCF-7 cells. These findings suggest a promising avenue for further development in cancer therapeutics .
Antiviral Properties
Research into N-heterocycles has identified several compounds with antiviral properties. The structure of this compound may contribute to its effectiveness against viral infections by inhibiting key viral enzymes or receptors necessary for replication .
Anti-inflammatory Effects
The compound's potential in modulating inflammatory responses has been noted in studies focusing on related triazole derivatives. These derivatives have demonstrated the ability to reduce pro-inflammatory cytokines and exhibit anti-inflammatory effects in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
